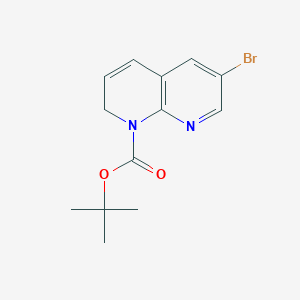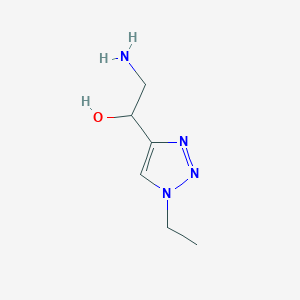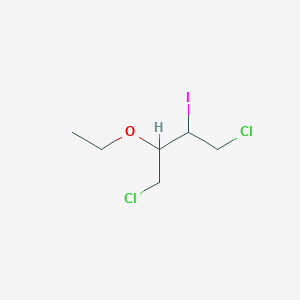
1,4-Dichloro-2-ethoxy-3-iodobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dichloro-2-ethoxy-3-iodobutane is a halogenated organic compound with the molecular formula C6H11Cl2IO and a molecular weight of 296.96 g/mol . This compound is characterized by the presence of chlorine, iodine, and ethoxy groups attached to a butane backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
The synthesis of 1,4-Dichloro-2-ethoxy-3-iodobutane involves multiple steps, typically starting with the halogenation of butane derivatives. The reaction conditions often include the use of halogenating agents such as chlorine and iodine in the presence of a suitable solvent. Industrial production methods may involve large-scale halogenation processes under controlled temperature and pressure conditions to ensure high yield and purity .
化学反应分析
1,4-Dichloro-2-ethoxy-3-iodobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Elimination Reactions: Under certain conditions, elimination reactions can occur, resulting in the formation of alkenes or other unsaturated compounds.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
科学研究应用
1,4-Dichloro-2-ethoxy-3-iodobutane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological effects.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of 1,4-Dichloro-2-ethoxy-3-iodobutane involves its interaction with molecular targets through halogen bonding and other chemical interactions. The pathways involved depend on the specific application and the environment in which the compound is used.
相似化合物的比较
1,4-Dichloro-2-ethoxy-3-iodobutane can be compared with other halogenated butane derivatives, such as:
- 1,4-Dichloro-2-bromo-3-iodobutane
- 1,4-Dichloro-2-ethoxy-3-bromobutane
These compounds share similar structural features but differ in their halogen substituents, leading to variations in their chemical reactivity and applications.
属性
分子式 |
C6H11Cl2IO |
|---|---|
分子量 |
296.96 g/mol |
IUPAC 名称 |
1,4-dichloro-2-ethoxy-3-iodobutane |
InChI |
InChI=1S/C6H11Cl2IO/c1-2-10-6(4-8)5(9)3-7/h5-6H,2-4H2,1H3 |
InChI 键 |
VPNNYXYAFMKTTJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(CCl)C(CCl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


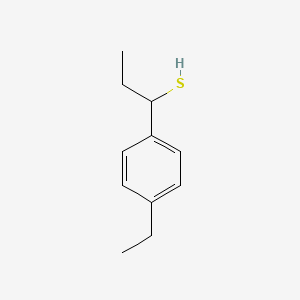
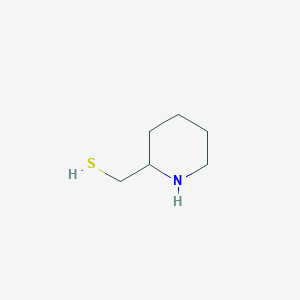
![6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13325800.png)
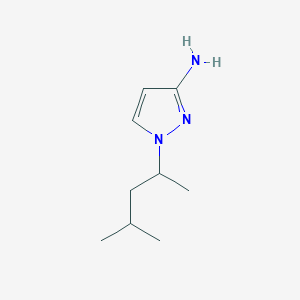
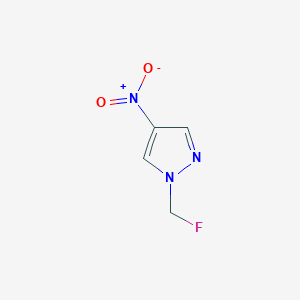
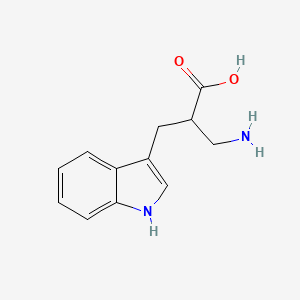
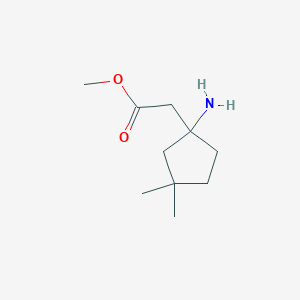
![5-Methyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13325826.png)

![tert-Butyl (R)-8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13325833.png)
![Methyl 4-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13325841.png)
